2-Tosylbenzoyl Chloride
Overview
Description
2-Tosylbenzoyl Chloride, also known as Benzoyl chloride, 2-[(4-methylphenyl)sulfonyl]-, is an organic compound with the molecular formula C14H11ClO3S. It is a derivative of benzoyl chloride where the benzoyl group is substituted with a tosyl group at the ortho position. This compound is used in various chemical reactions and has significant applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tosylbenzoyl Chloride can be synthesized through the reaction of benzoyl chloride with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and primary amines are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is a common oxidizing agent used for benzylic oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as benzamides, benzyl alcohols, and benzyl thiols are formed.
Oxidation Products: Benzoic acid derivatives are the primary products of oxidation reactions.
Scientific Research Applications
2-Tosylbenzoyl Chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tosylbenzoyl Chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The tosyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations .
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the tosyl group, making it less reactive in certain nucleophilic substitution reactions.
p-Toluenesulfonyl Chloride: Contains the tosyl group but lacks the benzoyl moiety, limiting its use in acylation reactions.
Uniqueness: 2-Tosylbenzoyl Chloride combines the reactivity of both benzoyl and tosyl groups, making it a versatile reagent in organic synthesis. Its unique structure allows for selective reactions that are not possible with either benzoyl chloride or p-toluenesulfonyl chloride alone .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c1-10-6-8-11(9-7-10)19(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYQZBMITAMYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.